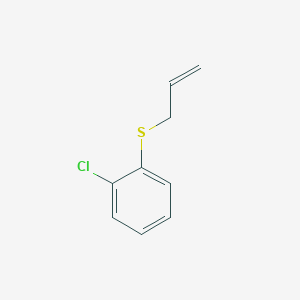

1-Chloro-2-prop-2-enylsulfanylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

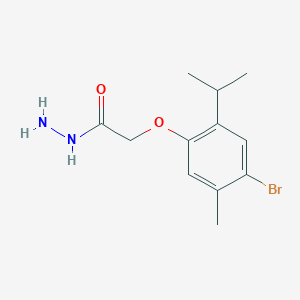

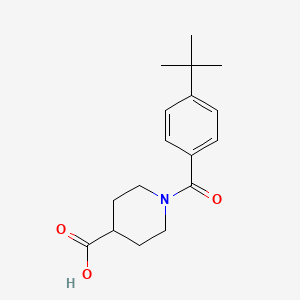

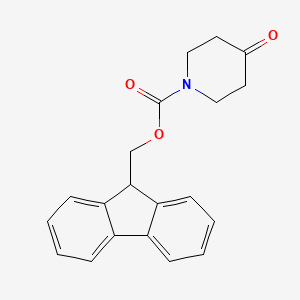

1-Chloro-2-prop-2-enylsulfanylbenzene is a chemical compound with the molecular formula C9H9ClS . It is also known by other synonyms such as Benzene, 1-chloro-2-(2-propen-1-ylthio)- .

Molecular Structure Analysis

The molecular structure of 1-Chloro-2-prop-2-enylsulfanylbenzene consists of a benzene ring with a chlorine atom and a prop-2-enylsulfanyl group attached to it . The exact 3D structure would require more detailed analysis or experimental data.Chemical Reactions Analysis

As with many aromatic compounds, 1-Chloro-2-prop-2-enylsulfanylbenzene can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The molecular weight of 1-Chloro-2-prop-2-enylsulfanylbenzene is 184.69 . More detailed physical and chemical properties would require specific experimental data.科学的研究の応用

Organic Chemistry Reactions and Synthesis

Nitrosobenzene Reduction with Thiols : In a study on the reaction of nitrosobenzenes with thiols, it was found that final products include azoxybenzenes and anilines. The reaction of 4-chloronitrosobenzene with benzenethiol was detailed, forming N-hydroxysulfenamide and other intermediates in alcoholic media, showcasing the complex reactions thiols can undergo with nitrosobenzenes (Montanari, Paradisi, & Scorrano, 1999).

Oxidation of n-Propylbenzene : The oxidation of n-propylbenzene was experimentally studied, revealing various pathways involved in its oxidation. This research provides insights into the reaction mechanisms of similar compounds (Dagaut, Ristori, Bakali, & Cathonnet, 2002).

Synthesis of High-Purity Compounds : Research on the preparation of high-purity 1-chloro-2,6-difluorobenzene demonstrated techniques for isolating specific isomers, useful for creating pure compounds for pharmaceutical and agricultural applications (Moore, 2003).

Photoisomerization and Electrophilic Reactions

Isomerization of Ferrocenylazobenzenes : Ferrocenylazobenzenes were studied for their photoisomerization behaviors. These compounds, including derivatives like 2-chloro-5-ferrocenylazobenzene, undergo reversible trans-to-cis isomerization, useful in the study of molecular switches and photochemistry (Sakamoto et al., 2005).

Étard Reaction with n-Propylbenzene : The Étard oxidation of n-propylbenzene, a process yielding multiple products including 1-chloro-1-phenylpropane and other compounds, was examined. These findings contribute to understanding the mechanisms of complex oxidation reactions (Renţea et al., 1966).

Polymer and Material Science

- Gold-Catalyzed Annulation/Fragmenation : A study on gold(I)-catalyzed cyclization of 1-(prop-2-yn-1-yl)-2-alkenylbenzenes, a reaction that leads to naphthalenes and involves retro-cyclopropanation, offers insights into catalysis and materials synthesis (Solorio-Alvarado & Echavarren, 2010).

Biochemical Applications

Antimicrobial Agents and Enzyme Inhibitors : The synthesis and analysis of certain compounds, including derivatives of chlorophenyl prop-2-enoate, have shown potential as antimicrobial agents and inhibitors of penicillin-binding proteins. Such research can lead to the development of new drugs (Murugavel et al., 2016).

Molecular Imprinted Polymer Particles : The use of magnetic molecularly imprinted particles for determining compounds like 1-chloro-2,4-dinitrobenzene demonstrates the potential of such technologies in analytical chemistry and sensor development (Ruiz-Córdova et al., 2018).

特性

IUPAC Name |

1-chloro-2-prop-2-enylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSHMLTWCWPDFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297286 |

Source

|

| Record name | Benzene, 1-chloro-2-(2-propenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-prop-2-enylsulfanylbenzene | |

CAS RN |

457077-10-0 |

Source

|

| Record name | Benzene, 1-chloro-2-(2-propenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)